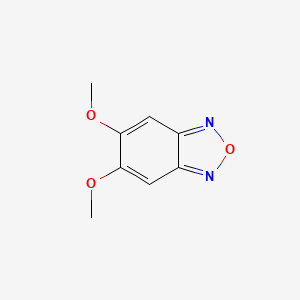![molecular formula C14H11FO4S B14306414 {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid CAS No. 112899-48-6](/img/structure/B14306414.png)
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is an organic compound that features a fluorine atom, a thiophene ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the acylation of 2-aminothiophene-3-carbonitrile using 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-acetic acid: An isomer with similar structural features but different reactivity and applications.
Thiophene-3-acetic acid: Another isomer with distinct properties and uses.
Uniqueness
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is unique due to the presence of the fluorine atom and the specific positioning of the thiophene ring and acetic acid moiety
Eigenschaften
CAS-Nummer |
112899-48-6 |
|---|---|
Molekularformel |
C14H11FO4S |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(2-thiophen-2-ylacetyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H11FO4S/c15-12-6-9(19-8-14(17)18)3-4-11(12)13(16)7-10-2-1-5-20-10/h1-6H,7-8H2,(H,17,18) |
InChI-Schlüssel |
PEGFJTZDOBONSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)C2=C(C=C(C=C2)OCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

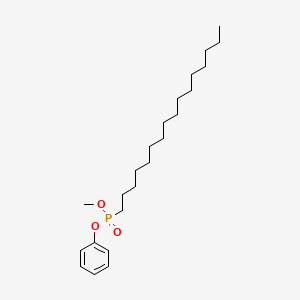
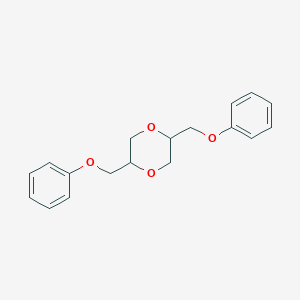
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
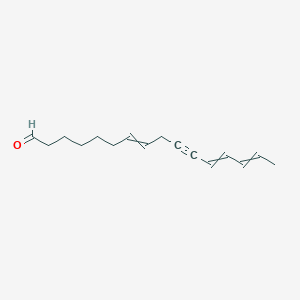
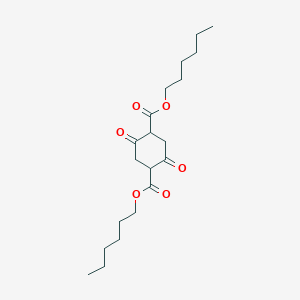
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
